4-Fluoroisoquinoline-8-sulfonicacid

Regioselective sulfonation Process chemistry 4-Fluoroisoquinoline chlorosulfonylation

4-Fluoroisoquinoline-8-sulfonic acid (C₉H₆FNO₃S, MW 227.21 g/mol) is a halogenated heteroaromatic sulfonic acid that serves as a dual-purpose intermediate: it is a regiospecifically defined building block for 8-position isoquinoline sulfonamide libraries and a pharmacopoeial-grade impurity reference standard for the Rho-kinase inhibitor ripasudil hydrochloride dihydrate. Its 4-fluoro-8-sulfonic acid substitution pattern is distinct from the major 5-sulfonylated isomer that dominates industrial-scale synthesis; this compound is formed as the minor regioisomeric by-product during chlorosulfonylation of 4-fluoroisoquinoline, where the 5-position is overwhelmingly favored (99.64:0.36 regioselectivity ratio).

Molecular Formula C9H6FNO3S
Molecular Weight 227.21 g/mol
Cat. No. B12098021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoroisoquinoline-8-sulfonicacid
Molecular FormulaC9H6FNO3S
Molecular Weight227.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NC=C2C(=C1)S(=O)(=O)O)F
InChIInChI=1S/C9H6FNO3S/c10-8-5-11-4-7-6(8)2-1-3-9(7)15(12,13)14/h1-5H,(H,12,13,14)
InChIKeyTWSHUJWIFNNTIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoroisoquinoline-8-sulfonic acid (CAS 1334294-09-5): Sourcing Guide for a Regiospecific Isoquinoline Sulfonic Acid Building Block and Pharmaceutical Reference Standard


4-Fluoroisoquinoline-8-sulfonic acid (C₉H₆FNO₃S, MW 227.21 g/mol) is a halogenated heteroaromatic sulfonic acid that serves as a dual-purpose intermediate: it is a regiospecifically defined building block for 8-position isoquinoline sulfonamide libraries and a pharmacopoeial-grade impurity reference standard for the Rho-kinase inhibitor ripasudil hydrochloride dihydrate [1][2]. Its 4-fluoro-8-sulfonic acid substitution pattern is distinct from the major 5-sulfonylated isomer that dominates industrial-scale synthesis; this compound is formed as the minor regioisomeric by-product during chlorosulfonylation of 4-fluoroisoquinoline, where the 5-position is overwhelmingly favored (99.64:0.36 regioselectivity ratio) [3]. This inherent scarcity creates a procurement barrier that cannot be satisfied by in-class substitution: generic isoquinoline-5-sulfonic acids, quinoline-8-sulfonic acid, or even the 5-chloro-8-sulfonic acid analog bear different electronic profiles, regiochemical reactivity, and chromatographic behavior, making them unsuitable replacements in analytical method validation, impurity fate-and-purge studies, or structure–activity relationship (SAR) campaigns targeting 8-substituted isoquinolines.

Why 4-Fluoroisoquinoline-8-sulfonic acid Cannot Be Replaced by 5-Sulfonic Acid Regioisomers or Non-Fluorinated Analogs in Analytical and Synthetic Workflows


In the 4-fluoroisoquinoline system, sulfonation is not a random process: the 5-position is kinetically and thermodynamically preferred under standard chlorosulfonic acid/SO₃ conditions, producing the 5-sulfonyl chloride in 99.64% selectivity and leaving the 8-sulfonated species as a trace component (0.36%) [1]. This extreme regiochemical bias means that sourcing high-purity 8-sulfonic acid requires dedicated synthetic effort or isolation from the mother liquor of the industrial ripasudil process—it cannot be obtained by simply purchasing the bulk 5-isomer or the unsubstituted isoquinoline-8-sulfonic acid. The quinoline-8-sulfonic acid analog (CAS 85-48-3), while commercially abundant, lacks the 4-fluoro substituent entirely, altering both the pKa of the isoquinoline nitrogen (predicted pKa ~3.45 for 4-fluoroisoquinoline [2]) and the electron density at the 8-sulfonyl group, which directly affects sulfonamide coupling kinetics, SuFEx click chemistry reactivity, and HPLC retention behavior under reversed-phase conditions [3]. For analytical laboratories performing ICH Q3A-compliant impurity quantitation in ripasudil API, substitution with any non-identical compound invalidates system suitability criteria: the relative retention time (RRT), UV λmax, and mass spectrometric fragmentation pattern of the 8-sulfonic acid are unique to its regioisomeric identity and cannot be mimicked by 5-chloroisoquinoline-8-sulfonamide derivatives such as CKI-7 [4].

Quantitative Differentiation Evidence: 4-Fluoroisoquinoline-8-sulfonic acid vs. Its Closest Structural and Functional Comparators


Regioselectivity of Sulfonation: 5-Position vs. 8-Position on 4-Fluoroisoquinoline Determines Synthetic Accessibility and Impurity Profile

During the one-pot chlorosulfonylation of 4-fluoroisoquinoline with conc. H₂SO₄/SO₃ followed by SOCl₂ treatment, the 5-sulfonyl chloride hydrochloride (the desired ripasudil intermediate, compound 5) and the 8-sulfonyl chloride hydrochloride (by-product, compound 9) are formed simultaneously. The final purified 5-sulfonyl chloride HCl salt exhibits a regiochemical purity ratio of 99.64:0.36 (5-isomer:8-isomer) after crystallization, with the 8-isomer remaining in the mother liquor [1]. This means that for every kilogram of 5-sulfonyl chloride produced at pilot scale, the 8-regioisomer constitutes less than 0.4% of the crude product stream and requires dedicated isolation from waste fractions to obtain in pure form. In contrast, the 5-sulfonic acid (4-fluoroisoquinoline-5-sulfonic acid, CAS 906820-10-8, Ripasudil Impurity 2) is the commercially dominant isomer available in bulk quantities (≥98% purity) from multiple vendors [2].

Regioselective sulfonation Process chemistry 4-Fluoroisoquinoline chlorosulfonylation Ripasudil synthesis

Structural Identity Differentiation: Isoquinoline-8-sulfonic Acid Framework with Halogen Variation Affords Divergent Kinase Pharmacophore Profiles

The 8-sulfonic acid group serves as the anchor point for sulfonamide pharmacophore construction. When the 8-sulfonamide is elaborated with a 2-aminoethyl side chain and a 5-chloro substituent (yielding CKI-7), potent and selective casein kinase 1 (CK1) inhibition is observed: IC₅₀ = 6 μM, Kᵢ = 8.5 μM against CK1, with >9-fold selectivity over CK2 (IC₅₀ = 90 μM), >166-fold over PKC (IC₅₀ > 1000 μM), and >91-fold over PKA (IC₅₀ = 550 μM) . By contrast, elaboration at the 5-position with a (2S)-2-methyl-1,4-diazepane sulfonamide on the 4-fluoroisoquinoline scaffold (ripasudil) produces a highly potent ROCK1/ROCK2 inhibitor with IC₅₀ values of 51 nM and 19 nM, respectively—a potency shift of >300-fold compared with the micromolar CK1 activity of the 8-substituted series [1]. These data demonstrate that the positional attachment of the sulfonamide-bearing substituent (8- vs. 5-) fundamentally redirects kinase target engagement, and that 4-fluoroisoquinoline-8-sulfonic acid is the obligatory starting material for building 8-substituted isoquinoline sulfonamide libraries that probe CK1, SGK, S6K1, and MSK1 pharmacology, which are inaccessible from the 5-sulfonic acid isomer.

Isoquinoline sulfonamide Kinase inhibitor SAR Casein kinase 1 ROCK inhibition

Chromatographic Discrimination: Quantifiable HPLC Separation of 4-Fluoroisoquinoline-8-sulfonic Acid from Co-occurring Ripasudil Impurities

A validated stability-indicating reversed-phase HPLC method with precolumn derivatization using 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) has been reported for the simultaneous separation and quantification of ripasudil hydrochloride hydrate and its four specified impurities [1]. The method employs an Inertsil C18 ODS-3 column (250 mm × 4.6 mm, 5 μm) with a mobile phase consisting of 10 mM KH₂PO₄ buffer (pH 3.0) and methanol in gradient mode, detection at 220 nm. Under these conditions, each impurity, including 4-fluoroisoquinoline-8-sulfonic acid (Ripasudil Impurity 3), is baseline-resolved with a unique relative retention time (RRT) that distinguishes it from the 5-sulfonic acid isomer (Impurity 2), the 8-sulfonyl chloride hydrochloride (Impurity 4), and the parent API. Typical quality specifications for ripasudil finished product set individual impurity limits at NMT 0.5% area by HPLC and total impurities at NMT 2.0% area by HPLC , with identification thresholds as low as 0.10% per ICH Q3A guidelines [2].

HPLC method validation Precolumn derivatization Pharmaceutical impurity profiling Ripasudil hydrochloride hydrate

Physicochemical Differentiation: Halogen and Positional Effects on Acidity, Hydrogen Bonding, and Sulfonamide Reactivity

The presence of the electron-withdrawing 4-fluoro substituent is predicted to lower the pKa of the isoquinoline nitrogen to approximately 3.45 ± 0.10, compared with unsubstituted isoquinoline (pKa ~5.4) [1]. This acidification alters the ionization state of the heterocyclic nitrogen under physiological and analytical pH conditions, affecting both solubility and reversed-phase chromatographic retention. Furthermore, the 8-sulfonic acid can be converted to 4-fluoroisoquinoline-8-sulfonyl chloride hydrochloride (CAS 1334294-10-8, Ripasudil Impurity 4), a reactive intermediate that enables divergent sulfonamide and sulfonyl fluoride synthesis [2]. The analogous conversion from the 5-sulfonic acid yields 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride (CAS 906820-08-4), which is the key intermediate for ripasudil synthesis but is chemically distinct: the 8-sulfonyl chloride engages nucleophiles at a geometrically different trajectory relative to the fluorine atom, producing sulfonamide products with different dihedral angles around the C–S bond and distinct hydrogen-bonding networks in the ATP-binding pocket of kinases [3]. The quinoline-8-sulfonic acid analog (CAS 85-48-3) has a reported pKa of approximately 2.6 for the sulfonic acid group but lacks the isoquinoline nitrogen entirely in the para-position to fluorine, eliminating the key electronic effect that defines the 4-fluoroisoquinoline scaffold's pharmacological profile .

pKa prediction Sulfonyl chloride reactivity Fluorine substituent effect SuFEx click chemistry

Validated Application Scenarios for 4-Fluoroisoquinoline-8-sulfonic acid Procurement


Regulatory Impurity Reference Standard for Ripasudil ANDA/NDA Submissions and QC Batch Release

As Ripasudil Impurity 3 (CAS 1334294-09-5), this compound is an essential certified reference material for pharmaceutical companies filing Abbreviated New Drug Applications (ANDAs) or New Drug Applications (NDAs) for generic ripasudil hydrochloride dihydrate ophthalmic solution (0.4%). The validated HPLC method with GITC precolumn derivatization (C18 column, KH₂PO₄ pH 3.0/MeOH gradient, 220 nm detection) requires this specific impurity for system suitability testing, relative retention time marker assignment, and linearity/accuracy validation [1]. Per ICH Q3A(R2), any impurity present at ≥0.10% must be identified and reported; the 8-sulfonic acid, as a process-related impurity formed during the regioselective chlorosulfonylation step, must be independently quantified using an authentic characterized standard—the 5-sulfonic acid regioisomer cannot serve as a surrogate due to its different chromatographic retention [2]. Qualified reference standards supplied with comprehensive Structure Elucidation Reports (SER) and Certificates of Analysis (COA) compliant with USP, EMA, JP, and BP pharmacopoeial standards directly support regulatory filing acceptance [3].

Divergent Building Block for 8-Substituted Isoquinoline Sulfonamide Kinase Inhibitor Libraries

For medicinal chemistry programs targeting kinases that are inhibited by 8-sulfonamide isoquinolines—including casein kinase 1 (CK1), serum/glucocorticoid-regulated kinase (SGK), ribosomal S6 kinase 1 (S6K1), and mitogen- and stress-activated protein kinase 1 (MSK1)—4-fluoroisoquinoline-8-sulfonic acid is the indispensable starting material. Conversion to the 8-sulfonyl chloride hydrochloride (CAS 1334294-10-8) enables parallel sulfonamide library synthesis via reaction with diverse amine building blocks [4]. The 5-chloro-8-sulfonamide analog CKI-7 has demonstrated CK1 IC₅₀ = 6 μM with >9-fold selectivity over CK2, validating the 8-position sulfonamide as a productive kinase pharmacophore . The 4-fluoro substituent is critical: it lowers the isoquinoline nitrogen pKa to ~3.45 (vs. ~5.4 for unsubstituted isoquinoline), which improves solubility characteristics and alters hydrogen-bonding capacity at the hinge-binding region of the kinase ATP pocket [5]. Attempting to generate 8-sulfonamide libraries from the commercially abundant 5-sulfonic acid isomer yields the wrong regioisomeric series, which targets ROCK1/ROCK2 (ripasudil-like pharmacology) rather than the CK1/SGK/S6K1 target family.

SuFEx Click Chemistry Precursor for Covalent Probe and PROTAC Design

The 8-sulfonic acid can be converted via the sulfonyl chloride to 4-fluoroisoquinoline-8-sulfonyl fluoride, a candidate SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry hub . Sulfonyl fluorides offer unique reactivity profiles—they are stable toward hydrolysis under physiological conditions yet undergo rapid nucleophilic substitution in the presence of suitable catalysts or within protein binding pockets that position nucleophilic residues (e.g., serine, threonine, tyrosine, lysine) proximal to the sulfur center [6]. The 8-sulfonyl fluoride regioisomer positions the SuFEx warhead at a trajectory distinct from the 5-isomer, enabling structure-based design of covalent kinase probes, activity-based protein profiling (ABPP) reagents, or PROTAC (proteolysis-targeting chimera) linkers that engage lysine residues in the solvent-exposed region of target proteins. The fluorinated isoquinoline scaffold provides an additional ¹⁹F NMR handle for monitoring reaction progress and binding events.

Process Development: Impurity Fate-and-Purge Studies in Ripasudil Manufacturing

In industrial ripasudil hydrochloride dihydrate manufacturing, the regioselectivity of the chlorosulfonylation step determines the impurity profile of the final API. The 4-fluoroisoquinoline-8-sulfonyl chloride is formed at approximately 0.36% abundance relative to the 5-isomer in the crude reaction mixture and is efficiently removed by filtration from the mother liquor during crystallization of the 5-sulfonyl chloride HCl salt [7]. Process chemists performing impurity fate-and-purge (F&P) studies require authentic 8-sulfonic acid reference material to spike into reaction streams at known concentrations (typically 0.05%–1.0% w/w) and demonstrate depletion factors across each downstream unit operation (sulfonamidation, N-alkylation, Mitsunobu cyclization, final HCl salt crystallization). The quantitative F&P data generated using this authentic impurity standard supports the establishment of acceptable intake (AI) limits and the justification of specification limits in regulatory submissions per ICH M7 (genotoxic impurities) and ICH Q3A.

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